Haliclamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H40N2O5 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(3S,10R)-3-benzyl-10-(hydroxymethyl)-4,6-dimethyl-16-propyl-1-oxa-4,11-diazacyclohexadecane-2,5,12-trione |
InChI |
InChI=1S/C26H40N2O5/c1-4-10-22-15-9-16-24(30)27-21(18-29)14-8-11-19(2)25(31)28(3)23(26(32)33-22)17-20-12-6-5-7-13-20/h5-7,12-13,19,21-23,29H,4,8-11,14-18H2,1-3H3,(H,27,30)/t19?,21-,22?,23+/m1/s1 |
InChI Key |
SGJNUKUCBPFPJZ-RGDLAARNSA-N |
Isomeric SMILES |
CCCC1CCCC(=O)N[C@H](CCCC(C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C)C)CO |
Canonical SMILES |
CCCC1CCCC(=O)NC(CCCC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C)CO |
Synonyms |
haliclamide |
Origin of Product |
United States |
Biosynthetic Investigations of Haliclamide
Hypothesized Biosynthetic Precursors and Building Blocks
The structure of haliclamide is an assembly of three distinct non-proteinogenic building blocks: N-methyl-L-phenylalanine (N-Me-L-Phe), 5-hydroxy-octanoic acid (HOA), and 6-amino-7-hydroxy-2-methylheptanoic acid (AHMA). researchgate.net The biosynthesis of these precursors is hypothesized to draw from primary metabolic pathways, utilizing common metabolic intermediates.
The N-methyl-L-phenylalanine unit is likely derived from the standard amino acid L-phenylalanine, a product of the shikimate pathway. The N-methylation is presumed to be a post-synthesis modification catalyzed by an N-methyltransferase enzyme, a common occurrence in the biosynthesis of non-ribosomal peptides.
The 5-hydroxy-octanoic acid (HOA) is a polyketide-derived fatty acid. Its biosynthesis is thought to initiate from an acetyl-CoA starter unit, followed by successive condensations with malonyl-CoA extender units, a process characteristic of polyketide synthesis. researchgate.net A hydroxylation reaction at the C-5 position, likely catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylase, would yield the final HOA precursor.
The 6-amino-7-hydroxy-2-methylheptanoic acid (AHMA) moiety is a more complex structure, and its biosynthesis is hypothesized to be a hybrid of amino acid and polyketide pathways. Drawing parallels from the biosynthesis of a structurally similar compound, (3S, 4S)-4-amino-3-hydroxy-6-methylheptanoic acid (AHMHA) found in pepstatin, it is proposed that the AHMA in haliclamide is derived from L-leucine and malonic acid. jst.go.jp In this proposed pathway, L-leucine would provide the terminal isobutyl group and the attached carbon backbone, while a malonate-derived unit would extend the chain, followed by a series of modifications including amination and hydroxylation to form AHMA.
| Haliclamide Building Block | Hypothesized Primary Precursor(s) | Metabolic Pathway Origin |
|---|---|---|
| N-methyl-L-phenylalanine (N-Me-L-Phe) | L-phenylalanine, S-adenosyl methionine (SAM) | Shikimate Pathway, One-carbon metabolism |
| 5-hydroxy-octanoic acid (HOA) | Acetyl-CoA, Malonyl-CoA | Fatty Acid/Polyketide Synthesis |
| 6-amino-7-hydroxy-2-methylheptanoic acid (AHMA) | L-leucine, Malonyl-CoA | Amino Acid Metabolism, Polyketide Synthesis |
Putative Enzymatic Pathways Involved in Haliclamide Biosynthesis
The assembly of haliclamide from its precursors is almost certainly orchestrated by a large, multi-enzyme complex known as a hybrid Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) system. nih.govnih.govrsc.orgrsc.org Such enzymatic machinery is common in the biosynthesis of complex natural products in microorganisms, including those symbiotic with marine sponges. mdpi.comfrontiersin.orgnih.govresearchgate.net Although the specific biosynthetic gene cluster (BGC) for haliclamide has not yet been identified, a putative model for the enzymatic pathway can be constructed based on the known structure of the final molecule.
The proposed NRPS-PKS system would be modular in nature, with each module responsible for the incorporation and modification of one building block. The biosynthesis would likely initiate with the loading of the first building block onto the enzyme complex. The subsequent modules would then sequentially add the remaining precursors, with integrated domains catalyzing peptide bond formation (amide linkages) and ester bond formation (in the case of this depsipeptide).
The key enzymatic domains predicted to be involved in the haliclamide biosynthetic pathway include:
Adenylation (A) domains: Responsible for recognizing and activating the specific amino acid and fatty acid precursors by adenylation with ATP.
Thiolation (T) or Peptidyl Carrier Protein (PCP) domains: Covalently bind the activated precursors via a thioester linkage to a phosphopantetheinyl arm.
Condensation (C) domains: Catalyze the formation of peptide bonds between the growing peptide chain and the next activated amino acid.
Ketosynthase (KS), Acyltransferase (AT), and Ketoreductase (KR) domains: Core domains of the PKS modules responsible for the elongation and initial processing of the polyketide chain of HOA.
Hydroxylase domains: Likely cytochrome P450s or other oxidases that introduce the hydroxyl groups on HOA and AHMA.
N-methyltransferase (N-MT) domain: Catalyzes the methylation of the phenylalanine residue.
Thioesterase (TE) domain: The terminal domain that catalyzes the final cyclization and release of the mature haliclamide molecule from the enzyme complex.
| Domain Type | Function | Associated Building Block/Process |
|---|---|---|
| Adenylation (A) | Substrate recognition and activation | N-Me-L-Phe, HOA, AHMA |
| Thiolation (T/PCP) | Covalent binding and transport of intermediates | All building blocks |
| Condensation (C) | Peptide bond formation | Linkage of amino acid units |
| Ketosynthase (KS) | Carbon-carbon bond formation | HOA chain elongation |
| Acyltransferase (AT) | Selects and loads extender units | HOA chain elongation |
| Ketoreductase (KR) | Reduction of keto groups | HOA and AHMA modification |
| Hydroxylase | Hydroxylation of carbon backbone | HOA and AHMA maturation |
| N-methyltransferase (N-MT) | N-methylation of amine group | N-Me-L-Phe formation |
| Thioesterase (TE) | Cyclization and product release | Final macrocyclization |
Genetic and Metabolic Engineering Strategies for Enhanced Production
The production of haliclamide directly from its natural sponge source is often challenging due to low yields and the ecological impact of harvesting. Therefore, genetic and metabolic engineering approaches are being explored to enhance its production, although specific applications to haliclamide are still in their infancy. researchgate.net
One primary strategy involves the identification and heterologous expression of the haliclamide biosynthetic gene cluster (BGC). nih.gov Once the BGC is located within the genome of the producing organism (likely a microbial symbiont of the sponge), it could be cloned and transferred into a more easily culturable and genetically tractable host, such as Escherichia coli or a Streptomyces species. jmicrobiol.or.kr This would allow for large-scale fermentation and optimization of production conditions.
Metabolic engineering of the host organism could further enhance yields. This could involve:
Upregulating precursor supply: Increasing the intracellular pools of L-phenylalanine, acetyl-CoA, malonyl-CoA, and L-leucine by overexpressing key enzymes in their respective biosynthetic pathways.
Codon optimization of the BGC: Modifying the codons of the haliclamide genes to match the preferred codon usage of the heterologous host, thereby improving translation efficiency.
Promoter engineering: Replacing the native promoter of the BGC with a strong, inducible promoter to allow for controlled and high-level expression of the biosynthetic enzymes.
While these strategies hold great promise, their application to haliclamide is contingent on the successful identification and characterization of its BGC.
Chemoenzymatic Synthesis Approaches Inspired by Biosynthetic Logic
In the absence of a fully elucidated biosynthetic pathway, chemical and chemoenzymatic syntheses of haliclamide have been developed, often taking inspiration from the logic of its natural biosynthesis. researchgate.netresearchgate.netrsc.org Chemoenzymatic approaches combine the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic reactions. d-nb.info
A plausible chemoenzymatic strategy for haliclamide could involve the enzymatic synthesis of its chiral building blocks. For instance, lipases or esterases could be used for the kinetic resolution of racemic precursors to obtain the stereochemically pure HOA and AHMA moieties. Similarly, enzymes could be employed for specific hydroxylation or amination steps, mimicking the tailoring reactions of the natural biosynthetic pathway.
Furthermore, the final macrocyclization step, a challenging chemical transformation, could potentially be achieved using an engineered thioesterase domain from an NRPS system. Such an enzyme would recognize a linear precursor of haliclamide and catalyze its efficient cyclization, mirroring the final step of the natural assembly line. These bio-inspired synthetic routes not only provide access to haliclamide for further study but also offer a platform for the creation of novel analogs with potentially improved properties.
Chemical Synthesis of Haliclamide
Overview of Total Synthesis Methodologies
Multiple research groups have successfully developed strategies for the total synthesis of haliclamide. researchgate.netrsc.orgresearchgate.net These approaches often feature convergent strategies, where key fragments of the molecule are synthesized independently and then coupled together in the later stages. rsc.org A notable aspect of these syntheses is the variety of reactions used to construct the complex macrocyclic structure, including organocatalyzed reactions, stereoselective transformations, and powerful cyclization methods. rsc.orgrsc.org
Retrosynthetic Analysis Strategies
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. chemistry.coachnumberanalytics.comicj-e.org For haliclamide, a common retrosynthetic approach involves disconnecting the macrocycle at the amide and ester linkages. rsc.org This leads to a linear precursor that can be further broken down into three key building blocks: N-methyl-L-phenylalanine, 5-hydroxy-octanoic acid (HOA), and 6-amino-7-hydroxy-2-methylheptanoic acid (AHMA). rsc.org
One prominent retrosynthetic strategy for haliclamide is outlined in Scheme 1 . This approach envisions the formation of the macrocycle from a linear precursor via macrolactamization. rsc.org This linear precursor, in turn, is envisioned to be assembled from smaller, stereochemically defined fragments. The identification of key functional groups and strategic bond disconnections within the target molecule is the first step in this process. numberanalytics.com
| Target Molecule | Key Disconnections | Precursors | Building Blocks |
| Haliclamide | Amide bond, Ester bond | Linear Depsipeptide | N-methyl-L-phenylalanine, 5-hydroxy-octanoic acid (HOA), 6-amino-7-hydroxy-2-methylheptanoic acid (AHMA) |
This table illustrates a simplified retrosynthetic analysis, breaking down haliclamide into its constituent building blocks.
Key Bond Formations and Macrocyclization Approaches
The construction of the 16-membered macrocycle of haliclamide is a critical step in its total synthesis and has been achieved through several key bond-forming reactions and macrocyclization strategies. chemistry.coachnih.govdntb.gov.ua These methods are essential for efficiently forming the large ring structure from a linear precursor, a process that can be challenging due to entropic factors. wisc.edunih.gov
Ring-closing olefin metathesis (RCM) has emerged as a powerful and widely used method for the synthesis of unsaturated macrocycles. nih.govwikipedia.org In the context of haliclamide synthesis, RCM has been successfully employed to form the macrocyclic ring. nih.govacs.org This reaction typically involves the intramolecular metathesis of a diene precursor, catalyzed by a transition metal complex, such as a Grubbs-type ruthenium catalyst, to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.orgresearchgate.net The efficiency and functional group tolerance of RCM make it a valuable tool for the synthesis of complex natural products. researchgate.net
Macrolactamization, the intramolecular formation of an amide bond to close a large ring, is a frequently used strategy in the synthesis of cyclic peptides and depsipeptides like haliclamide. researchgate.netnih.govgoogle.com This reaction is often performed under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. nih.gov Various coupling reagents, such as HATU and EDC/HOBt, have been utilized to facilitate this critical ring-closing step. rsc.org
Esterification reactions are also crucial for assembling the linear precursor of haliclamide. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a notable example of a reaction employed for this purpose. rsc.orgrsc.org
Stereoselective Synthesis and Configurational Assignment Strategies
The presence of multiple stereocenters in haliclamide necessitates the use of stereoselective synthetic methods to control the three-dimensional arrangement of atoms. chemistry.coachnih.govdntb.gov.ua The absolute configuration of the stereocenters at C9 and C20 was initially unassigned but was later determined through the synthesis and NMR analysis of different stereoisomers. researchgate.netnih.gov Comparison of the NMR data of the synthetic isomers with that of the natural product allowed for the definitive assignment of the absolute configuration of haliclamide as 2S, 9S, 14R, 20S. researchgate.netnih.govacs.org
Key stereoselective reactions employed in the synthesis of haliclamide include:
MacMillan cross-aldol reaction : An organocatalytic method for forming carbon-carbon bonds with high stereocontrol. rsc.orgrsc.org
Mitsunobu inversion : A reaction that allows for the inversion of stereochemistry at a chiral center. rsc.orgrsc.org
Comparative Analysis of Reported Synthetic Routes
Several research groups have reported the total synthesis of Haliclamide, each employing a distinct strategy for the construction of the macrocyclic framework and the stereocontrolled installation of its chiral centers. A comparative analysis of these routes highlights the different approaches to key transformations, particularly the macrocyclization step and the synthesis of the constituent amino acid and hydroxy acid fragments.
One of the initial total syntheses, accomplished by Pfeiffer and colleagues, was instrumental in assigning the absolute configuration of the natural product. acs.orgnih.gov This route utilized a convergent strategy, assembling four key building blocks to create a linear precursor, which was then subjected to a ring-closing olefin metathesis (RCM) reaction to form the macrocycle. acs.org The use of RCM as the key macrocyclization step is a notable feature of this synthesis. By preparing different stereoisomers of the building blocks, the team was able to synthesize three non-natural isomers of Haliclamide, which, upon comparison of their NMR spectra with the natural isolate, allowed for the definitive assignment of the stereocenters at C9 and C20 as S. acs.org The absolute configuration of Haliclamide was thus established as 2S, 9S, 14R, 20S. acs.orgnih.gov
A different approach was reported by Gahalawat and Pandey, which features a stereoselective synthesis culminating in a macrolactamization to close the macrocycle. scispace.comrsc.org This synthesis is characterized by the application of several well-established and powerful reactions to construct the linear precursor. scispace.comrsc.org Key transformations in their strategy include a MacMillan cross-aldol reaction, a Mitsunobu inversion to set a key stereocenter, a Yamaguchi-Hirao alkylation, Steglich esterification, and a Corey-Fuchs reaction. scispace.comrsc.org This route showcases a different endgame strategy compared to the RCM approach, focusing on the formation of an amide bond to achieve cyclization.
More recently, a novel enantioselective synthesis has been highlighted by Lin and Liu, pointing towards new methodologies for accessing key fragments of Haliclamide. organic-chemistry.org Their work focuses on the enantioselective conversion of a simple alkene to a diacetate precursor, which can then be elaborated to form a part of the Haliclamide structure. organic-chemistry.org
| Feature | Pfeiffer et al. Route | Gahalawat and Pandey Route |
| Key Cyclization | Ring-Closing Olefin Metathesis | Macrolactamization |
| Key Fragments | Four building blocks | Stepwise construction |
| Stereocontrol | Use of chiral building blocks | MacMillan cross aldol, Mitsunobu inversion |
| Significance | Determined absolute configuration | Stereoselective approach with different key reactions |
A more detailed, though still simplified, comparison of the retrosynthetic disconnections for these two routes illustrates the differing strategic choices.
Pfeiffer et al. Retrosynthetic Analysis
Gahalawat and Pandey Retrosynthetic Analysis
The development of multiple synthetic routes to Haliclamide not only provides access to this biologically interesting molecule for further study but also drives innovation in synthetic methodology. Each approach offers unique solutions to the challenges posed by this complex natural product, contributing to the broader field of organic synthesis.
Synthetic Analogues and Derivatives of Haliclamide
Rational Design Principles for Haliclamide Analogues
The design of haliclamide analogues is guided by several key principles that leverage the existing understanding of its structure and biological activity. These strategies aim to systematically alter specific parts of the molecule to probe their role in its mechanism of action.
Structure-Activity Relationship (SAR) Studies : A primary approach involves the systematic modification of different molecular subunits to map their contribution to biological activity. For haliclamide, this includes altering the side chains of its constituent residues: N-methylphenylalanine, 5-hydroxy-octanoic acid (HOA), and 6-amino-7-hydroxy-2-methylheptanoic acid (AHMA). researchgate.net Modifications such as changing the length or branching of alkyl chains can alter the molecule's lipophilicity and its fit within a biological target's binding site.
Stereochemistry : The three-dimensional arrangement of atoms is a critical factor in the biological activity of complex molecules like haliclamide. Biological targets are chiral, meaning they interact differently with various stereoisomers of a compound. The natural configuration of haliclamide has been established as 2S, 9S, 14R, 20S through total synthesis. The rational design of analogues must consider the preservation or deliberate inversion of these chiral centers to understand their influence on potency and selectivity. This is a crucial aspect, as the specific spatial arrangement of functional groups is essential for molecular recognition and binding. mdpi.com
Conformational Constraint : The 16-membered macrocyclic ring of haliclamide provides a degree of conformational rigidity, which is often associated with enhanced biological specificity and metabolic stability. researchgate.net Analogue design can involve altering the ring size or introducing different types of linkages to further constrain the molecule's conformation. This can lock the molecule into a bioactive shape, potentially increasing its affinity for its target.
| Design Principle | Rationale | Potential Modifications for Haliclamide |
| SAR Studies | To identify key functional groups and structural features responsible for biological activity. | Alteration of side chain length, aromaticity, and functional groups on the N-methylphenylalanine, HOA, and AHMA units. |
| Stereochemistry | To determine the optimal 3D arrangement for target interaction, potency, and selectivity. | Synthesis of diastereomers or epimers by inverting one or more of the four chiral centers (2S, 9S, 14R, 20S). |
| Conformational Constraint | To enhance binding affinity, specificity, and metabolic stability by reducing conformational flexibility. researchgate.net | Modification of the macrocycle size; introduction of double or triple bonds or different amino acid residues to rigidify the structure. |
Synthetic Methodologies for Derivative Preparation
The preparation of haliclamide derivatives relies on robust and versatile synthetic organic chemistry methods. The total synthesis of haliclamide itself provides a blueprint for accessing its core structure, which can then be modified.
Key reactions employed in the synthesis of the haliclamide scaffold include:
Macrolactamization : The crucial ring-closing step to form the cyclic depsipeptide core.
Esterification and Amide Bond Formation : Methods are required to link the constituent hydroxy and amino acid residues. The Steglich esterification, which uses a carbodiimide (B86325) coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient technique for forming ester linkages in complex molecules. nih.govresearchgate.netnih.gov
Stereoselective Reactions : To control the specific stereochemistry at the chiral centers, various asymmetric reactions are utilized. The total synthesis of haliclamide has involved methods like the MacMillan cross-aldol reaction and Mitsunobu inversion to establish the correct stereocenters. rsc.org
The general synthetic approach to derivatives involves either modifying the building blocks before incorporating them into the macrocycle or performing post-synthesis modifications on the completed haliclamide scaffold.
| Synthetic Step | Reaction Type | Reagents/Conditions | Purpose in Haliclamide Synthesis |
| Ester Bond Formation | Steglich Esterification | Carboxylic acid, alcohol, DCC/EDC, DMAP nih.govnih.gov | Linking the 5-hydroxy-octanoic acid (HOA) residue. |
| Amide Bond Formation | Peptide Coupling | Amino acid, carboxylic acid, coupling agents (e.g., HATU) | Linking the N-methylphenylalanine and AHMA residues. |
| Ring Closure | Macrolactamization | High dilution conditions | Forming the 16-membered macrocyclic ring. rsc.org |
| Stereocenter Control | Mitsunobu Inversion | Diethyl azodicarboxylate (DEAD), triphenylphosphine (B44618) (PPh3) | Inverting the stereochemistry of an alcohol, if needed. rsc.org |
| Alkylation | Yamaguchi–Hirao Alkylation | Not specified in detail | Used in the synthesis of a fragment. rsc.org |
Exploration of Novel Chemical Scaffolds Derived from Haliclamide
Beyond simple derivatization, a more advanced strategy involves replacing the core structure of haliclamide with a different chemical framework while retaining the essential pharmacophoric features—the specific spatial arrangement of functional groups required for biological activity. This concept is known as "scaffold hopping."
For haliclamide, this could involve:
Replacing the Depsipeptide Core : The cyclic ester-amide backbone could be substituted with other cyclic structures, such as all-peptide, all-ester (macrolactone), or non-natural backbones that mimic the conformation of the original ring. researchgate.net
Developing Peptidomimetics : The amino acid residues could be replaced with non-natural building blocks that mimic their structure and function but offer improved stability against enzymatic degradation.
Ring Contraction or Expansion : Creating analogues with different macrocycle sizes (e.g., 15- or 17-membered rings) could be explored, although this can significantly impact conformation and activity.
Molecular and Cellular Mechanisms of Haliclamide Action
Modulation of Key Cellular Signaling Pathways
Angiogenesis Inhibition Mechanisms
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. doaj.org The inhibition of this process is a key therapeutic strategy in cancer treatment. frontiersin.org The primary signaling pathway governing angiogenesis is mediated by the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFR). doaj.orgnih.gov When VEGF ligands bind to their receptors on endothelial cells, they trigger downstream signaling cascades, such as the Ras/MAPK and PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival, leading to the formation of new vessels. nih.gov
Anti-angiogenic therapies often work by disrupting this pathway. doaj.org For instance, monoclonal antibodies like bevacizumab directly bind to VEGF-A, preventing it from activating its receptors. nih.govnih.gov Other small-molecule inhibitors target the intracellular tyrosine kinase domains of VEGFRs, blocking the signal transduction cascade. nih.gov
While many natural products, including flavonoids and homoisoflavonoids, have been investigated for their anti-angiogenic properties, the specific role of Haliclamide in the inhibition of angiogenesis is not extensively documented in scientific literature. mdpi.comnih.govresearchgate.net The detailed mechanisms by which Haliclamide might interfere with endothelial cell function or VEGF-mediated signaling pathways have yet to be fully elucidated.
Interaction with Subcellular Structures (e.g., Microtubules, Actin Cytoskeleton)
The cellular cytoskeleton, composed of intricate networks of protein filaments, including microtubules and actin filaments, is crucial for maintaining cell shape, motility, and division. Many cytotoxic agents derive their efficacy from interfering with cytoskeletal dynamics.
Interaction with the Actin Cytoskeleton
Haliclamide is known to exert its cytotoxic effects primarily through its interaction with the actin cytoskeleton. Research demonstrates that Haliclamide directly targets actin, the monomeric subunit of actin filaments. Its mechanism is multifaceted and concentration-dependent.
G-Actin Binding: Haliclamide binds to globular actin (G-actin) with a 1:1 stoichiometry. This interaction forms a highly stable G-actin-Haliclamide complex.
Filament Severing and Capping: Haliclamide can bind to actin protomers within filamentous actin (F-actin), leading to the severing of the filament. Following severing, it caps the newly exposed barbed (+) end, preventing further polymerization. This activity makes Haliclamide a functional biomimetic of the actin-binding protein Gelsolin.
Inhibition of Polymerization: At lower concentrations, the stable G-actin-Haliclamide complex itself acts as a potent capping agent. It binds to the growing (+) end of an actin filament, effectively blocking the addition of new actin monomers and halting filament elongation. This disruption of actin dynamics interferes with essential cellular processes like cell motility and cytokinesis.
At high concentrations (≥1 µM), Haliclamide's combined effects of filament severing and monomer sequestration lead to a complete breakdown of the actin cytoskeleton and rapid cell death. At lower, nanomolar concentrations, its potent capping activity is the dominant mechanism of cytotoxicity.
| Interaction Target | Interaction Type | Description of Effect | Consequence |
|---|---|---|---|
| G-Actin | Binding | Binds with 1:1 stoichiometry to form a stable complex. | Sequesters actin monomers. |
| F-Actin | Functional Effect | Binds to protomers within the filament, causing severing. | Disassembles existing actin filaments. |
| Actin Filament (+) End | Functional Effect | Functions as a potent, unregulated capping protein, blocking elongation. | Inhibits cell motility and cytokinesis. |
| Actin Cytoskeleton | Functional Effect | Causes complete breakdown at high concentrations (≥1 µM). | Rapid cytotoxicity. |
Interaction with Microtubules
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, and they are the targets of a major class of anticancer drugs. These agents can either stabilize or destabilize microtubule dynamics, leading to mitotic arrest and apoptosis. While other complex marine natural products are well-known for their potent interactions with tubulin, there is currently no significant scientific evidence to suggest that Haliclamide directly binds to tubulin or modulates microtubule dynamics as its primary mechanism of action. Its cytotoxic profile is predominantly attributed to its effects on the actin cytoskeleton.
High-Throughput Screening and Phenotypic Assays for Mechanism Elucidation
The discovery of the precise molecular and cellular mechanisms of novel compounds like Haliclamide is greatly facilitated by modern drug discovery techniques, including high-throughput screening (HTS) and phenotypic assays. These approaches allow for the rapid assessment of large numbers of compounds to identify those that produce a desired biological effect. nih.govnih.gov
High-Throughput Screening (HTS)
HTS involves the automated testing of extensive compound libraries against specific biological targets or cellular models to identify "hits." For a compound like Haliclamide, HTS could be employed in several ways:
Target-Based Screening: If a putative target is hypothesized, HTS can be used to screen for direct binding or inhibition of the purified protein (e.g., actin, tubulin, or specific kinases).
Cell-Based Screening: This involves applying the compound to cells and measuring a specific readout, such as the inhibition of a signaling pathway or the activation of a reporter gene.
Phenotypic Screening
Phenotypic screening is an unbiased approach that identifies compounds based on their ability to alter a cell's phenotype, without prior knowledge of the specific molecular target. This method is particularly valuable for complex natural products, as it allows the cell's integrated biological network to reveal a compound's effect. A desirable change in phenotype, such as the induction of apoptosis in cancer cells or the inhibition of cell migration, serves as the primary endpoint.
For a compound like Haliclamide, phenotypic screens could involve:
High-Content Imaging: Automated microscopy and image analysis can be used to quantify changes in cellular morphology, cytoskeletal organization, or the localization of specific proteins following treatment. This approach would readily identify the dramatic effects of Haliclamide on the actin cytoskeleton.
Multiparametric Assays: Measuring multiple cellular parameters simultaneously (e.g., cell viability, membrane permeability, mitochondrial potential, and caspase activation) can generate a detailed "phenotypic fingerprint" for the compound. This fingerprint can then be compared to those of reference compounds with known mechanisms of action to generate hypotheses about the compound's target and pathway.
Following the identification of a hit from a phenotypic screen, the challenging process of target deconvolution is undertaken to identify the specific molecular target responsible for the observed phenotype.
Preclinical Biological Activities of Haliclamide and Its Analogues
Exploration of Other Preclinical Biological Activities
Anti-inflammatory Potential
Marine natural products are a rich source of compounds with diverse biological activities, including potent anti-inflammatory effects. researchgate.netmdpi.com For instance, certain homoisoflavonoids and pyrroloiminoquinone alkaloids derived from marine organisms have demonstrated significant anti-inflammatory properties. researchgate.netmdpi.com While direct, comprehensive studies on the anti-inflammatory activity of haliclamide itself are limited, some indirect evidence suggests potential. For example, a chiral building block utilized in one total synthesis of haliclamide is also a precursor for producing (R)-lisofylline, a known anti-inflammatory agent. researchgate.net This connection, though indirect, highlights the potential for structural motifs within haliclamide to be explored for anti-inflammatory applications. However, dedicated research is required to isolate and confirm any intrinsic anti-inflammatory properties of the parent compound.
Antiviral Properties
The marine environment, particularly organisms like sponges, is a well-established source of novel antiviral compounds. mdpi.com Marine macrolides and other metabolites have been shown to possess a wide range of bioactivities, including antiviral effects. mdpi.comresearchgate.net For example, osirisynes, which are polyacetylenes isolated from a sponge of the Haliclona genus—the same genus from which haliclamide was discovered—exhibited inhibitory activity against reverse transcriptase. researchgate.net Pyrroloiminoquinone alkaloids, another class of marine natural products, have also been noted for their antiviral properties. researchgate.net Despite the promising antiviral potential of compounds from related sources, specific investigations into the antiviral properties of haliclamide have not been reported in the available literature.
Immunomodulatory Effects
Several natural products derived from marine sponges have been identified as potent modulators of the immune system. researchgate.netmdpi.comnih.gov A prominent example is halichondrin B and its synthetic analogue, eribulin, which exhibit immunomodulatory effects by reprogramming the tumor microenvironment and activating immune cells, in addition to their primary cytotoxic activity. mdpi.comnih.gov Similarly, certain pyrroloiminoquinone alkaloids have been reported to possess immunomodulatory capabilities. researchgate.net Another marine-derived compound, (+)-conagenin, is known as a low-molecular-weight immunomodulator. rsc.org While these examples underscore the potential for marine peptides and macrolides to influence immune responses, direct experimental evidence and detailed studies concerning the specific immunomodulatory effects of haliclamide are not described in the current body of scientific literature.
Evaluation of Antibacterial and Antifungal Activity (Negative Findings for Haliclamide)
In contrast to many marine natural products that exhibit broad-spectrum antimicrobial properties, haliclamide has been specifically shown to lack significant antibacterial and antifungal activity. researchgate.netresearchgate.netnih.govacs.org Multiple independent studies involving the total synthesis of haliclamide and subsequent biological testing have consistently reported this negative finding. researchgate.netacs.org This lack of activity is noteworthy, especially when compared to other compounds isolated from the Haliclona genus. For instance, haliclonacyclamines, which are also derived from Haliclona sponges, demonstrate pronounced antibacterial and antifungal effects. researchgate.net The absence of such activity for haliclamide suggests a high degree of specificity in its biological action, primarily directed towards eukaryotic cell proliferation rather than microbial targets.
Table 1: Summary of Antibacterial and Antifungal Activity for Haliclamide
| Biological Activity | Finding for Haliclamide | Citation(s) |
| Antibiotic/Antibacterial Activity | No activity observed | researchgate.net, nih.gov, acs.org |
| Antifungal Activity | No activity observed | researchgate.net, researchgate.net, nih.gov, acs.org |
Structure Activity Relationship Sar of Haliclamide and Its Analogues
Identification of Key Pharmacophoric Elements for Biological Activity
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. uomustansiriyah.edu.iq For Haliclamide, identifying this pharmacophore is key to understanding its cytotoxic mechanism. The molecule is composed of three main building blocks: an N-methylphenylalanine (N-Me-L-Phe) residue, and two residues not commonly found in nature, 5-hydroxy-octanoic acid (HOA) and 6-amino-7-hydroxy-2-methylheptanoic acid (AHMA). researchgate.net
The key pharmacophoric elements of Haliclamide are believed to be:
The 16-membered Macrocycle: This cyclic structure acts as a conformational scaffold, holding the other functional groups in a specific spatial orientation necessary for interaction with its biological target. rsc.org The rigidity imparted by the ring minimizes the entropic penalty upon binding, potentially increasing affinity and selectivity. rsc.org
Ester and Amide Bonds: The depsipeptide nature of Haliclamide, characterized by both ester and amide linkages within the macrocycle, is fundamental to its structure. These bonds, along with their constituent carbonyl and N-H groups, likely serve as crucial hydrogen bond donors and acceptors in receptor interactions. scienceopen.com
Hydroxyl and N-Methyl Groups: The presence of hydroxyl groups on the HOA and AHMA residues, as well as the N-methyl group on the phenylalanine, offer additional points for specific hydrogen bonding or steric interactions. The N-methylphenylalanine is a known constituent of several natural peptides with antitumor activity. researchgate.net
Lipophilic Side Chains: The alkyl portions of the HOA and AHMA residues, along with the benzyl (B1604629) group of phenylalanine, create lipophilic regions on the molecule's surface. These areas are likely critical for membrane permeability and hydrophobic interactions within the target's binding pocket.
While a definitive pharmacophore model derived from extensive analogue testing is not yet published, the analysis of its constituent parts suggests a complex interplay of conformational rigidity and specific functional group interactions is responsible for its cytotoxicity. uomustansiriyah.edu.iqoncodesign-services.com
Influence of Absolute Stereochemistry on Potency and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a drug's biological activity, as biological targets like enzymes and receptors are themselves chiral. rsc.org The precise configuration of each chiral center in Haliclamide is paramount to its function.
The absolute configuration of naturally occurring Haliclamide has been definitively assigned as 2S, 9S, 14R, 20S through total synthesis and spectroscopic analysis. researchgate.netnih.gov In a key study, the natural compound and three of its non-natural stereoisomers were synthesized by using different enantiomers of the molecular building blocks. nih.gov This allowed for a direct comparison of how changes in stereochemistry affect biological function.
| Compound | C2 Configuration | C9 Configuration | C14 Configuration | C20 Configuration | Biological Activity |
| Natural Haliclamide | S | S | R | S | Antiproliferative activity in the high µM range. nih.gov |
| Isomer 1 | R | S | R | S | Not reported as significantly more potent. |
| Isomer 2 | S | R | R | S | Not reported as significantly more potent. |
| Isomer 3 | S | S | R | R | Not reported as significantly more potent. |
The research revealed that the antiproliferative activity of the synthetic natural Haliclamide was in the high micromolar (µM) range, and it lacked significant antifungal or antibiotic activity. nih.gov While detailed activity data for the non-natural isomers was not extensively elaborated, the focus on the natural configuration's moderate potency suggests that the specific 2S, 9S, 14R, 20S arrangement is optimal for its observed cytotoxicity, and deviation from this precise architecture likely leads to a decrease in activity. rsc.orgnih.gov This underscores that the specific three-dimensional shape of Haliclamide is finely tuned for interaction with its cellular target.
Impact of Macrocyclic Ring Modifications on Biological Profile
While specific studies detailing the synthesis of a series of Haliclamide analogues with varied ring sizes have not been published, valuable insights can be drawn from studies on similar macrocyclic depsipeptides. For instance, research on lagunamides, another class of cytotoxic marine depsipeptides, showed that a structural transformation contracting the macrocycle from a 26-membered to a 24-membered ring resulted in a 9.6-fold decrease in cytotoxic activity. mdpi.comnih.gov This highlights the critical role of ring size in maintaining the optimal presentation of the pharmacophoric elements.
For Haliclamide, it can be inferred that:
Ring Contraction or Expansion: Altering the 16-membered ring would likely disrupt the precise spatial orientation of the side chains and binding groups, potentially weakening or abolishing its interaction with the biological target. nih.gov
Amide-to-Ester Substitution (or vice versa): Changing the depsipeptide nature by replacing the ester linkage with another amide, or vice versa, would alter the ring's polarity, hydrogen-bonding capacity, and conformational flexibility, almost certainly impacting its biological activity. researchgate.net
The integrity of the 16-membered ring is therefore considered essential for constraining the molecule into its bioactive conformation. rsc.orgresearchgate.net
Analysis of Side Chain Modifications and Their Contribution to Activity
The side chains of Haliclamide, which emanate from the N-methylphenylalanine, HOA, and AHMA units, are the primary elements that engage with the biological target. Modifying these side chains is a classic strategy in medicinal chemistry to probe structure-activity relationships. oncodesign-services.comnih.gov
Although a comprehensive SAR study on Haliclamide's side chains is not available, the principles can be understood from its structure and from research on other complex natural products. researchgate.netresearchgate.net
HOA and AHMA Side Chains: These two novel residues contribute both lipophilic alkyl chains and specific functional groups (hydroxyls).
Chain Length: Shortening or lengthening the alkyl portions of these side chains would change the lipophilicity and could alter how the molecule fits into its binding site. nih.gov
Hydroxyl Groups: The hydroxyl groups at C5 (HOA) and C7 (AHMA) are key polar features. Removing these groups, or shifting their position, would likely eliminate critical hydrogen-bonding interactions, leading to a significant loss of activity.
Studies on other complex marine natural products have consistently shown that even subtle modifications to side chains can lead to dramatic changes in biological activity, affirming the importance of these regions for potent and selective interactions. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. uestc.edu.cnwikipedia.org A QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby guiding drug discovery efforts. oncodesign-services.com
To date, there are no specific, published QSAR models for Haliclamide. However, the development of such a model would follow a well-established procedure:
Data Set Generation: A series of Haliclamide analogues with modifications to the macrocycle and/or side chains would need to be synthesized. scienceopen.com The cytotoxic activity (e.g., IC50 values) of each analogue against a specific cancer cell line would be experimentally determined. mdpi.com
Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated using computational software. These descriptors quantify various physicochemical properties, such as electronic properties (e.g., partial charges), hydrophobicity (e.g., logP), steric properties (e.g., molecular volume), and topological indices. wikipedia.orgresearchgate.net
Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation would be generated that links the descriptors to the observed biological activity. uestc.edu.cnmdpi.com The predictive power of the resulting model would then be rigorously validated using statistical techniques, such as cross-validation and the use of an external test set of compounds not used in the model's creation. scienceopen.com
A validated QSAR model for Haliclamide could provide invaluable insights into the precise structural features that enhance or diminish its cytotoxicity, accelerating the design of more potent and selective anticancer agents. dntb.gov.ua
Challenges and Future Perspectives in Haliclamide Research
Challenges in Scalable and Cost-Effective Synthesis
The complex molecular architecture of Haliclamide, a 16-membered cyclic depsipeptide with multiple stereocenters and unusual residues, presents significant obstacles to its large-scale and economical synthesis. The isolation from its natural source, the marine sponge Haliclona sp., yields insufficient quantities for extensive biological evaluation and preclinical development, making chemical synthesis the only viable route for supply.
Total synthesis strategies, while successful in producing the molecule for structural confirmation, are often long, complex, and low-yielding. rsc.org For instance, a reported synthesis of Haliclamide employs a multi-step approach involving several sophisticated and sensitive reactions. rsc.org These include the MacMillan cross-aldol reaction, Mitsunobu inversion for stereochemical control, a Corey-Fuchs reaction for alkyne formation, Yamaguchi-Hirao alkylation, and Steglich esterification, culminating in a challenging macrolactamization step to form the cyclic core. rsc.org
Future efforts in this area are focused on developing more convergent and efficient synthetic routes. This may involve exploring novel macrocyclization techniques, such as ring-closing metathesis, which has been successfully applied to the synthesis of Haliclamide isomers. researchgate.net The development of chemoenzymatic strategies, where enzymes are used for specific transformations, could also offer a more sustainable and cost-effective alternative to purely chemical methods.
| Synthetic Step (Example Pathway) | Associated Challenges |
| Asymmetric Aldol Reaction | Requires precise stereocontrol; can be difficult to scale. |
| Corey-Fuchs Reaction | Uses sensitive reagents; formation of byproducts. |
| Esterification/Amide Bond Formation | Potential for racemization at adjacent chiral centers. |
| Protecting Group Manipulations | Adds steps to the synthesis, reducing overall yield. |
| Macrolactamization (Ring Closure) | Often low-yielding due to entropic factors and competing side reactions (e.g., dimerization). mdpi.com |
| Purification | Complex mixtures require multi-step chromatographic purification, which is costly and time-consuming. |
Methodological Advancements for Mechanism of Action Elucidation
While early studies demonstrated that Haliclamide possesses cytotoxic activity against cancer cell lines like the NSCLC-N6 human bronchopulmonary carcinoma, its precise molecular target and mechanism of action remain to be fully elucidated. researchgate.netresearchgate.net Understanding how Haliclamide exerts its cytotoxic effects is crucial for its development as a therapeutic agent and for identifying potential biomarkers for patient selection.
Traditional approaches, such as bioassay-guided fractionation, were instrumental in its initial discovery but provide limited mechanistic insight. researchgate.net Modern methodologies are required to deconstruct its cellular activity. A key challenge for cyclic peptides is identifying their direct binding partners within the complex cellular proteome. nih.gov
Methodological advancements that can be leveraged for Haliclamide include:
Chemical Proteomics: This approach uses tagged versions of Haliclamide as chemical probes to "fish" for its binding partners in cell lysates. drughunter.com Techniques like affinity-based pulldowns or photoaffinity labeling can identify direct physical interactions. drughunter.comresearchgate.net Subsequent analysis of the captured proteins by mass spectrometry can reveal the molecular target.
Label-Free Target Identification: Methods such as the cellular thermal shift assay (CETSA) can detect target engagement by observing how the binding of Haliclamide stabilizes a target protein against heat-induced denaturation. researchgate.net This avoids the need to synthesize a modified probe, which might alter the compound's activity.
Phenotypic and Genomic Screening: High-content imaging and large-scale RNA interference (RNAi) or CRISPR-Cas9 screens can identify cellular pathways and genes that are essential for Haliclamide's activity. nih.gov Observing the specific morphological changes induced by the compound or identifying genes whose knockout confers resistance can provide powerful clues about its mechanism. nih.govbiorxiv.org
Future research will likely involve an integrated approach, combining these advanced experimental techniques with computational predictions to build and test hypotheses about Haliclamide's mechanism of action. nih.gov
Strategies for Novel Analogue Discovery and Optimization
The natural Haliclamide structure serves as a starting point, or "lead compound," for medicinal chemistry efforts aimed at improving its therapeutic properties. The goal is to create novel analogues with enhanced potency, greater selectivity for cancer cells, and improved pharmacokinetic profiles (e.g., stability, solubility).
Key strategies for analogue discovery and optimization include:
Structure-Activity Relationship (SAR) Studies: This classical approach involves systematically modifying different parts of the Haliclamide molecule and evaluating the effect of these changes on its biological activity. mdpi.com For Haliclamide, this could involve altering the N-methylphenylalanine residue, modifying the side chains of the novel 5-hydroxy-octanoic acid (HOA) or 6-amino-7-hydroxy-2-methylheptanoic acid (AHMA) units, or changing the size and flexibility of the macrocycle. researchgate.net The synthesis of non-natural stereoisomers is one such strategy to probe the structural requirements for activity. researchgate.net
Scaffold Hopping: This strategy involves replacing the core cyclic depsipeptide scaffold of Haliclamide with a different chemical structure that maintains the key pharmacophoric features—the essential spatial arrangement of functional groups required for biological activity. This can lead to the discovery of novel chemotypes with potentially better drug-like properties or different intellectual property profiles.
Fragment-Based Drug Design: This involves identifying small molecular fragments that bind to the (yet to be identified) biological target of Haliclamide. These fragments can then be grown or linked together to create more potent lead compounds, potentially inspired by the Haliclamide structure.
These efforts are guided by the need to balance potency with properties that are crucial for a drug's success, such as metabolic stability and the ability to permeate cells. The constrained conformation of cyclic peptides like Haliclamide can enhance metabolic stability and binding affinity compared to their linear counterparts. mdpi.comnih.gov
| Haliclamide Region | Potential Modification | Goal of Modification |
| N-Methylphenylalanine | Replace with other natural/unnatural amino acids | Improve target binding, alter lipophilicity. |
| HOA/AHMA Residues | Modify side-chain length, polarity, or stereochemistry | Enhance potency, improve solubility. |
| Macrocycle Backbone | Change ring size, introduce different linkers (e.g., ethers, triazoles) | Modulate conformational flexibility and metabolic stability. |
| Hydroxyl Groups | Esterification, etherification, or removal | Fine-tune solubility and cell permeability. |
Integration of Computational Approaches in Haliclamide Drug Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering the potential to accelerate research and reduce costs. rsc.org For a complex molecule like Haliclamide, these approaches can provide insights that are difficult to obtain through experimental methods alone.
Key computational applications include:
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of Haliclamide in a biological environment, revealing its preferred conformations. arxiv.org Understanding the conformational landscape is crucial, as the three-dimensional shape of the peptide determines its ability to bind to a biological target. mdpi.com
Structure-Based Drug Design (SBDD): Once the molecular target of Haliclamide is identified and its 3D structure is known, SBDD techniques like molecular docking can be used to predict how Haliclamide and its analogues bind to the target. This allows for the rational design of new analogues with improved binding affinity and selectivity.
Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods can be used. These approaches, such as quantitative structure-activity relationship (QSAR) modeling, use the known activity of a series of analogues to build a predictive model that can guide the design of new, more potent compounds.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of Haliclamide analogues. This allows chemists to prioritize the synthesis of compounds with a higher probability of having favorable drug-like characteristics.
The integration of these computational methods creates a powerful feedback loop with synthetic chemistry and biological testing, enabling a more efficient and rational drug design cycle. arxiv.org
| Computational Tool/Method | Application in Haliclamide Research |
| Molecular Dynamics (e.g., GROMACS, AMBER) | Elucidate conformational preferences of the macrocycle in solution. |
| Molecular Docking (e.g., AutoDock, Glide) | Predict binding modes to potential protein targets; virtual screening for targets. |
| QSAR / Machine Learning | Build models to predict the cytotoxicity of new analogues based on their structure. |
| Pharmacophore Modeling | Identify the essential 3D arrangement of features required for activity to guide new designs. |
| ADMET Prediction Software | Forecast properties like solubility, cell permeability, and potential toxicity of designed analogues. |
Potential for Combination Therapies in Preclinical Oncology Models
The future of cancer treatment increasingly lies in combination therapies, which use multiple drugs with different mechanisms of action to improve efficacy, overcome drug resistance, and reduce toxicity. nih.gov Given its demonstrated cytotoxicity, Haliclamide is a candidate for evaluation in combination with other anticancer agents in preclinical oncology models.
The rationale for combination therapy with Haliclamide could be based on several principles:
Synergistic Effects: Combining Haliclamide with another drug could produce a greater-than-additive therapeutic effect. For example, if Haliclamide disrupts a specific cellular process, it might sensitize cancer cells to another drug that targets a related pathway.
Overcoming Resistance: Cancer cells can develop resistance to single-agent therapies. A combination approach using drugs with non-overlapping resistance mechanisms can reduce the likelihood of treatment failure. nih.gov
Targeting Different Cell Populations: Tumors are often heterogeneous, containing different populations of cancer cells. A combination of drugs may be more effective at eliminating all of these populations.
Preclinical studies are essential to identify effective combinations and optimal dosing schedules. thno.org These studies would typically involve:
In Vitro Models: Testing combinations of Haliclamide and other drugs on various cancer cell lines, including those resistant to standard therapies. Isobologram analysis is a standard method to determine if the interaction is synergistic, additive, or antagonistic. nih.gov
In Vivo Models: Evaluating promising combinations in animal models of cancer, such as patient-derived xenografts (PDXs), where human tumor tissue is implanted into immunodeficient mice. These models provide a more clinically relevant setting to assess efficacy and toxicity.
Potential partners for Haliclamide could include standard-of-care chemotherapeutics, targeted therapies (e.g., kinase inhibitors), or immunotherapies (e.g., checkpoint inhibitors). thno.org For example, the cytotoxic effect of Haliclamide could lead to the release of tumor antigens, potentially enhancing the efficacy of an immune checkpoint inhibitor.
| Combination Agent Class | Rationale for Combining with Haliclamide | Example Preclinical Model |
| Standard Chemotherapy (e.g., a platinum agent) | Attack cancer cells via different cytotoxic mechanisms to achieve a greater fractional kill. | Co-culture of cancer cells; tumor xenograft models. |
| Targeted Therapy (e.g., EGFR inhibitor) | Inhibit a key oncogenic signaling pathway while Haliclamide provides a broader cytotoxic effect. | Cancer cell lines with known driver mutations; PDX models. |
| Immunotherapy (e.g., anti-PD-1 antibody) | Haliclamide-induced cell death may release tumor antigens, priming an anti-tumor immune response. | Syngeneic mouse tumor models with a competent immune system. |
| Anti-angiogenic Agent | Inhibit tumor blood supply while Haliclamide targets the cancer cells directly. | Endothelial cell tube formation assays; in vivo tumor models. |
Q & A
Q. What are the established synthetic routes for Haliclamide, and how can researchers ensure reproducibility?
Methodological Answer: Begin with literature review to identify peer-reviewed protocols (e.g., marine natural product extraction or modular synthesis). Validate steps by replicating procedures under controlled conditions (solvent purity, inert atmosphere). Characterize intermediates via NMR (¹H, ¹³C) and HRMS, cross-referencing spectral data with published values . Include detailed reaction parameters (temperature, catalysts) in supplementary materials to aid replication .
Q. Which spectroscopic techniques are critical for confirming Haliclamide’s structural identity and purity?
Methodological Answer: Use a combination of 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry and verify connectivity. Compare retention times in HPLC with authentic standards. Quantify purity via integration of diagnostic peaks in NMR or UPLC-UV/MS. For novel derivatives, supplement with X-ray crystallography if single crystals are obtainable .
Q. How should researchers design initial bioactivity screens for Haliclamide?
Methodological Answer: Prioritize target-specific assays (e.g., antimicrobial MIC tests, cytotoxicity against cancer cell lines) with positive/negative controls. Use dose-response curves (IC₅₀/EC₅₀) and statistical validation (e.g., ANOVA with post-hoc tests). Document cell line origins, passage numbers, and assay conditions (pH, incubation time) to minimize variability .
Advanced Research Questions
Q. How can contradictory reports on Haliclamide’s mechanism of action be systematically analyzed?
Methodological Answer: Conduct a meta-analysis of published data, focusing on experimental variables (e.g., assay type, compound concentration, biological models). Use cheminformatics tools (e.g., molecular docking, pharmacophore modeling) to predict binding affinities and compare with empirical results. Replicate key studies under standardized conditions to isolate confounding factors .
Q. What strategies optimize Haliclamide’s bioavailability for in vivo studies?
Methodological Answer: Employ prodrug design (e.g., esterification of hydroxyl groups) or nanoformulation (liposomes, polymeric nanoparticles). Validate stability via simulated physiological fluids (pH 2–7.4) and monitor plasma pharmacokinetics (LC-MS/MS). Include tissue distribution studies and toxicity profiling in rodent models .
Q. How should researchers address discrepancies in Haliclamide’s reported biological activity across studies?
Methodological Answer: Perform comparative bioassays using identical cell lines/species (e.g., ATCC-certified lines). Control for batch-to-batch compound variability via QC testing (HPLC, NMR). Evaluate solvent effects (DMSO vs. aqueous solubility) and use standardized viability assays (MTT, resazurin). Publish raw data and statistical code for transparency .
Q. What computational methods validate Haliclamide’s target interactions in silico?
Methodological Answer: Combine molecular dynamics simulations (e.g., GROMACS) with free-energy calculations (MM/PBSA) to assess binding stability. Cross-validate with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Use cheminformatics databases (ChEMBL, PubChem) to benchmark against known inhibitors .
Data Analysis & Reporting
Q. What frameworks guide the ethical reporting of Haliclamide’s preclinical data?
Methodological Answer: Follow NIH guidelines for preclinical rigor: blinding, randomization, power analysis. Adhere to ARRIVE 2.0 guidelines for animal studies, reporting attrition rates and exclusion criteria. Disclose conflicts of interest and submit raw data to repositories (e.g., Zenodo) .
Q. How can researchers structure a literature review to identify gaps in Haliclamide research?
Methodological Answer: Use systematic review protocols (PRISMA) with keyword searches (e.g., "Haliclamide biosynthesis," "structure-activity relationship"). Map trends via bibliometric tools (VOSviewer) and annotate conflicting findings. Prioritize high-impact journals and avoid predatory sources .
Q. What statistical approaches are recommended for multivariate analysis of Haliclamide’s bioactivity data?
Methodological Answer: Apply PCA (principal component analysis) to reduce dimensionality in omics datasets. For dose-response synergy, use Chou-Talalay combination index. Validate with bootstrap resampling or Bayesian modeling to quantify uncertainty .
Contradiction & Reproducibility
Q. How should researchers design studies to confirm or refute prior claims about Haliclamide’s efficacy?
Methodological Answer: Pre-register hypotheses on platforms like Open Science Framework. Use orthogonal assays (e.g., genetic knockdown + inhibitor studies) to corroborate mechanisms. Share protocols via protocols.io and invite third-party replication .
Q. What steps mitigate batch variability in Haliclamide isolation from natural sources?
Methodological Answer: Standardize extraction parameters (solvent ratios, temperature) and validate yields via qNMR. Use LC-MS metabolomics to profile co-extracted impurities. Collaborate with marine ecologists to document source organism collection sites and seasons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
